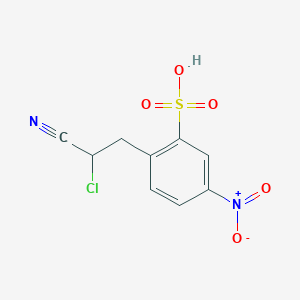
2-(2-Chloro-2-cyanoethyl)-5-nitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-(2-Chloro-2-cyanoethyl)-5-nitrobenzenesulfonic acid” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-cyanoethyl)-5-nitrobenzenesulfonic acid involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large batches with precise control over temperature and pressure.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-2-cyanoethyl)-5-nitrobenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents, leading to the formation of reduced products.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-2-cyanoethyl)-5-nitrobenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2-Chloro-2-cyanoethyl)-5-nitrobenzenesulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Eigenschaften
IUPAC Name |
2-(2-chloro-2-cyanoethyl)-5-nitrobenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5S/c10-7(5-11)3-6-1-2-8(12(13)14)4-9(6)18(15,16)17/h1-2,4,7H,3H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHIRNIKLGYESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)CC(C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)CC(C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

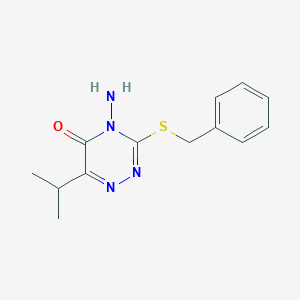
![[4-(methoxymethylcarbamoyloxy)phenyl] N-(methoxymethyl)carbamate](/img/structure/B8040801.png)
![2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B8040809.png)
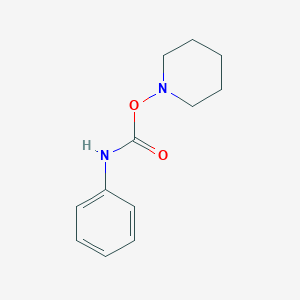
![[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate](/img/structure/B8040814.png)
![ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate](/img/structure/B8040820.png)
![2-[(Dimethylamino)methyl]-6-[1-[3-[(dimethylamino)methyl]-2-hydroxy-5-methylphenyl]-2-methylpropyl]-4-methylphenol](/img/structure/B8040826.png)
![ethyl N-[6-(dimethylsulfamoyl)-4-oxo-1,2,3-benzotriazin-3-yl]carbamate](/img/structure/B8040832.png)
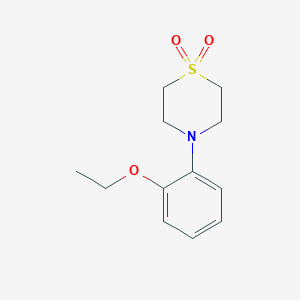
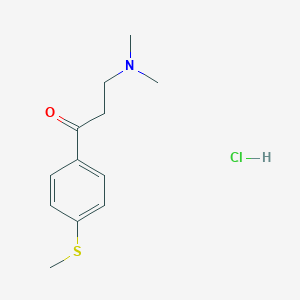
![2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)-N,N-diethylethanamine](/img/structure/B8040858.png)
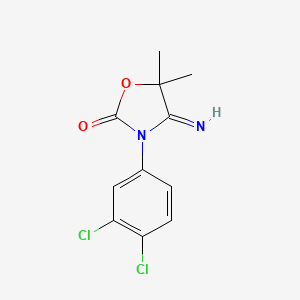
![[4,4-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-yn-3-yl]oxy-trimethylsilane](/img/structure/B8040871.png)
